![molecular formula C19H22ClNO4 B4262749 6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B4262749.png)
6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine
Overview
Description
6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is a benzoxazine derivative that has shown promising results in various biological and pharmacological studies. In
Mechanism of Action
The mechanism of action of 6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine have been studied extensively. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders. The compound has been shown to modulate the activity of various signaling pathways and to regulate the expression of genes involved in various biological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine in lab experiments include its high purity and stability, its well-defined chemical structure, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and duration of exposure when using this compound in experiments.
Future Directions
There are several future directions for research on 6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine. These include further studies on its mechanism of action, its potential therapeutic applications in various diseases, and its toxicity profile. The compound could also be modified to improve its solubility and bioavailability. In addition, the compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is a promising compound that has shown potential applications in various fields of medicine. The synthesis method of this compound has been optimized to obtain the highest yield and purity. The compound has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties, as well as its potential use in the treatment of neurological disorders. Further research is needed to explore its potential therapeutic applications and to improve its solubility and bioavailability.
Scientific Research Applications
The scientific research on 6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine has focused on its potential applications in various fields. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications.
properties
IUPAC Name |
6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1,3-benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-11-6-15-14(12(2)18(11)20)9-21(10-25-15)13-7-16(22-3)19(24-5)17(8-13)23-4/h6-8H,9-10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJKJFPEWVVUDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CO2)C3=CC(=C(C(=C3)OC)OC)OC)C(=C1Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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